

Potential off-target effects of the M35 peptide

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Compound of Interest

Compound Name: Galanin Receptor Ligand M35

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Technical Support Center: M35 Peptide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the M35 peptide. The M35 peptide is a chimeric molecule, originally developed as a high-affinity galanin receptor antagonist. However, its complex pharmacology, including concentration-dependent dual agonistic and antagonistic activities, can lead to unexpected experimental outcomes. This guide addresses potential off-target effects and provides protocols to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the M35 peptide and what is its primary target?

A1: The M35 peptide is a synthetic chimeric peptide, consisting of galanin-(1-13) linked to bradykinin-(2-9). It is a high-affinity ligand for galanin receptors (GalR). It was initially designed as a galanin receptor antagonist and binds with high affinity to these G-protein-coupled receptors.

Q2: My results are inconsistent when using the M35 peptide. Sometimes it acts as an antagonist, and other times it seems to have an agonistic effect. Why is this happening?

A2: This is a known characteristic of the M35 peptide. It exhibits dual activity depending on its concentration and the presence of endogenous galanin. At low concentrations, it typically acts as a galanin receptor antagonist. However, at concentrations above 10 nM, it can act as a galanin receptor agonist^[1]. This dual nature is crucial to consider when designing experiments

and interpreting results. In systems with no endogenous galanin, M35 can show agonistic effects even at lower concentrations[2].

Q3: I am observing unexpected effects on cellular signaling pathways that don't seem to be mediated by galanin receptors. What could be the cause?

A3: While M35 is primarily targeted to galanin receptors, like many peptides, it could have off-target interactions at high concentrations. The bradykinin component of the chimeric peptide could potentially interact with bradykinin receptors, although it is the (2-9) fragment. It is recommended to perform counter-screening experiments, such as using cell lines that do not express galanin receptors, to identify true off-target effects.

Q4: What is the stability of the M35 peptide in solution and how should I store it?

A4: M35 is a peptide and, like all peptides, is susceptible to degradation by proteases. It is supplied as a lyophilized powder and should be stored at -20°C or below. For experiments, it is recommended to reconstitute the peptide in a sterile, buffered solution and use it immediately. If storage of the reconstituted solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. One of the advantages of the M35 peptide is that it does not contain methionine, which makes it less susceptible to oxidation compared to other galanin antagonists like galantide[3].

Q5: Are there any known off-target toxicities associated with the M35 peptide?

A5: The available literature primarily focuses on the on-target pharmacological effects of M35 at the galanin receptors. While systemic toxicity studies are not extensively reported in the provided search results, it is always good practice to assess cytotoxicity in your specific experimental model using a cell viability assay.

Troubleshooting Guides

Issue 1: Unexpected Agonist Activity

- Problem: The M35 peptide is causing an effect consistent with galanin receptor activation, even though it was intended to be used as an antagonist.
- Possible Causes & Solutions:

- Concentration is too high: M35 can act as an agonist at concentrations above 10 nM^[1].
 - Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration for antagonistic activity in your system. Start with concentrations well below 10 nM.
- Absence of endogenous galanin: In systems with little to no endogenous galanin, the intrinsic agonistic activity of M35 may be more pronounced^[2].
 - Troubleshooting Step: If possible, compare the effect of M35 in the presence and absence of exogenously added galanin to confirm its antagonistic action.
- Off-target effects: At very high concentrations, the observed effect might be due to interactions with other receptors.
 - Troubleshooting Step: Use a control peptide with a scrambled sequence or test the effect of M35 on cells lacking galanin receptors.

Issue 2: Lack of Antagonistic Effect

- Problem: The M35 peptide is not blocking the action of galanin in the experiment.
- Possible Causes & Solutions:
 - Peptide degradation: The M35 peptide may have degraded due to improper storage or handling.
 - Troubleshooting Step: Reconstitute a fresh aliquot of the lyophilized peptide. Ensure proper storage at -20°C or -80°C and minimize freeze-thaw cycles.
 - Suboptimal concentration: The concentration of M35 may be too low to effectively compete with galanin.
 - Troubleshooting Step: Increase the concentration of M35 in a stepwise manner. A dose-response experiment is recommended.
 - Pharmacokinetics in in-vivo studies: In animal models, the peptide may not be reaching the target tissue at a sufficient concentration or for a sufficient duration.

- Troubleshooting Step: Consider different routes of administration or a vehicle that enhances peptide stability and delivery.

Data on M35 Peptide Receptor Affinity

Receptor	Species	Binding Affinity (Ki)	Reference
Galanin Receptor 1	Human	0.11 nM	MedChemExpress
Galanin Receptor 2	Human	2.0 nM	MedChemExpress

Key Experimental Protocols

Protocol 1: In Vitro Assay for Determining Agonist vs. Antagonist Activity

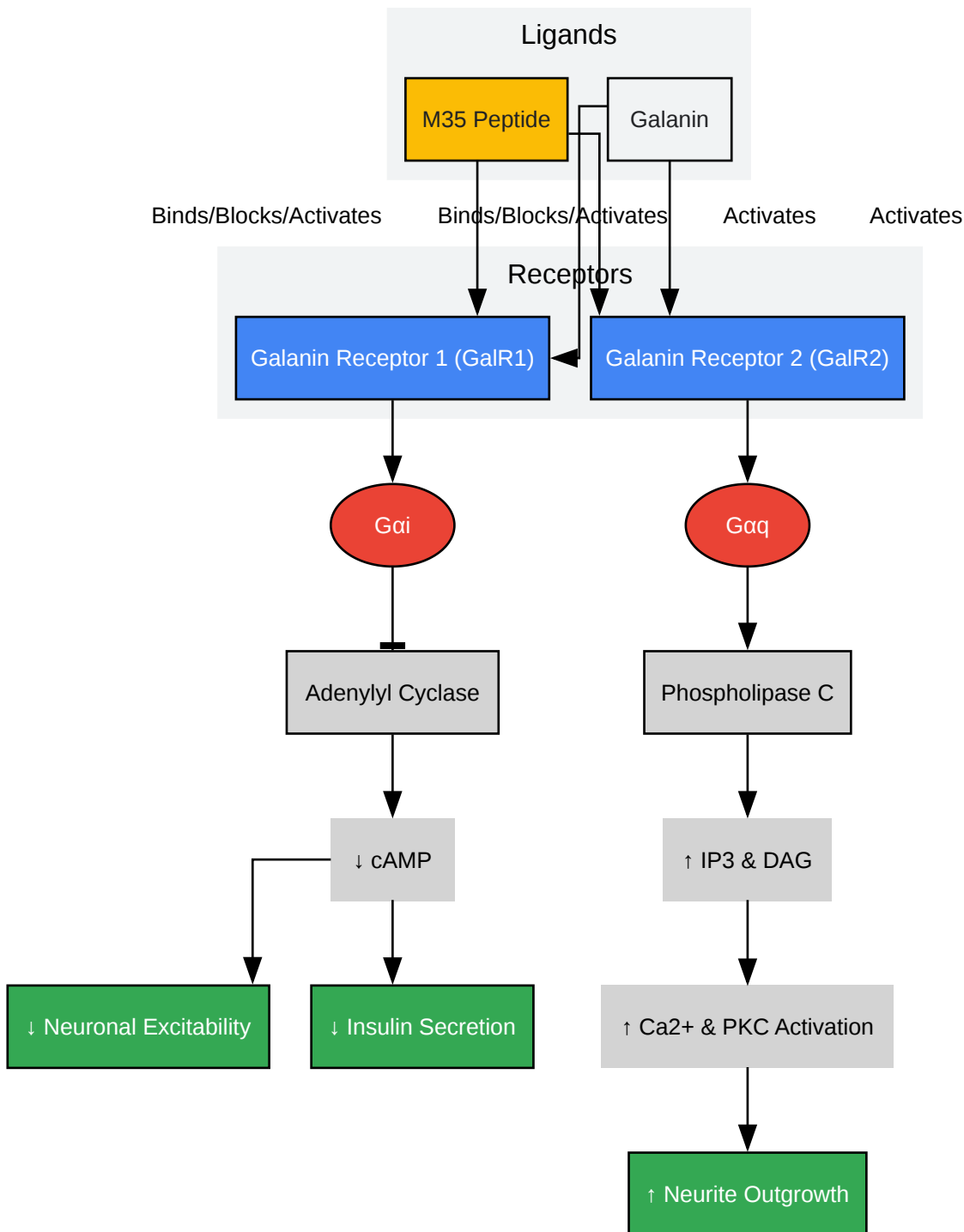
- Cell Culture: Culture cells expressing the galanin receptor of interest (e.g., CHO cells stably transfected with GalR1 or GalR2).
- Assay Setup:
 - For antagonist activity, pre-incubate the cells with varying concentrations of M35 peptide (e.g., 0.1 nM to 1 μ M) for 15-30 minutes. Then, add a fixed concentration of galanin (e.g., the EC50 concentration for the desired response).
 - For agonist activity, incubate the cells with varying concentrations of M35 peptide alone.
- Response Measurement: Measure a downstream signaling event associated with galanin receptor activation. This could be a second messenger assay (e.g., cAMP accumulation for GalR1, or calcium mobilization for GalR2) or a functional assay (e.g., neurite outgrowth)[2].
- Data Analysis:
 - For antagonism, plot the response against the concentration of M35. A decrease in the galanin-induced signal with increasing M35 concentration indicates antagonistic activity.
 - For agonism, plot the response against the concentration of M35. An increase in the signal with increasing M35 concentration indicates agonistic activity.

Protocol 2: Cell Viability Assay for Cytotoxicity Assessment

- **Cell Plating:** Plate your cells of interest in a 96-well plate at a suitable density and allow them to adhere overnight.
- **Treatment:** Treat the cells with a range of M35 peptide concentrations for the desired duration of your main experiment (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
- **MTT or other viability assay:** Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate according to the manufacturer's instructions.
- **Measurement:** Measure the absorbance or fluorescence using a plate reader.
- **Analysis:** Calculate the percentage of viable cells relative to the vehicle control. A significant decrease in cell viability indicates cytotoxicity.

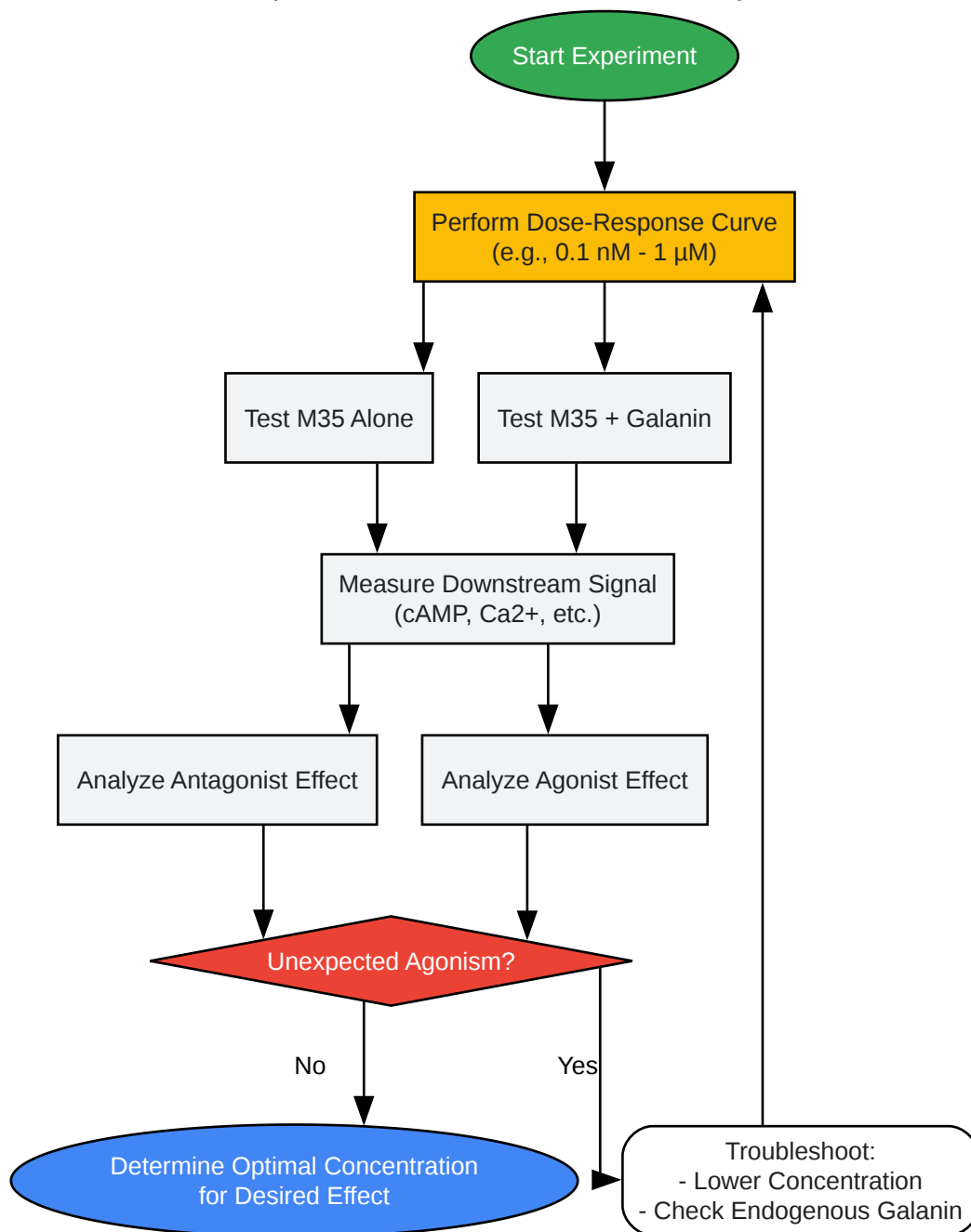
Visualizations

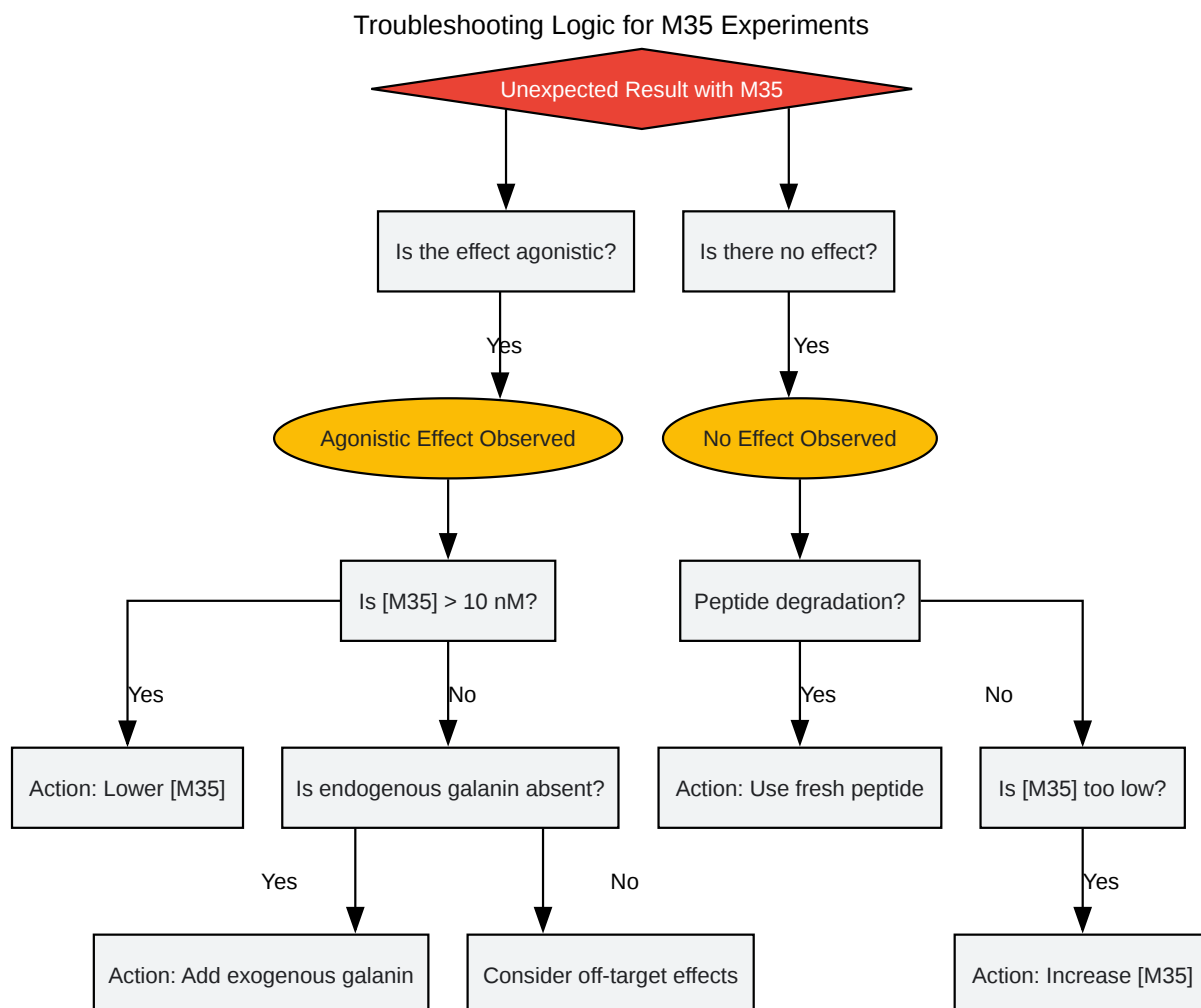
M35 Peptide Signaling Pathway

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Caption: M35 peptide interaction with Galanin receptors and downstream signaling.

Experimental Workflow for M35 Activity





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References

- 1. usiena-air.unisi.it [usiena-air.unisi.it]

- 2. The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of galanin-induced inhibition of insulin secretion from isolated mouse islets by the non-methionine containing antagonist M35 - PubMed [pubmed.ncbi.nlm.nih.gov]
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